The table below summarizes the core identifying information and basic physicochemical properties for Opal Blue SS, also known as Solvent Blue 23 [1] [2].
| Property | Value / Description |
|---|---|
| IUPAC Name | 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline hydrochloride [1] |
| CAS Registry Number | 2152-64-9 [2] |
| Other Names | Solvent Blue 23, CI 42760 [1] [2] |
| Molecular Formula | C₃₇H₃₀ClN₃ [1] [2] |
| Molar Mass | 552.11 g·mol⁻¹ [2] (or 552.12 g·mol⁻¹ [1]) |
| Appearance | Information not available in search results |
| Boiling Point | 836.66 °C (at 101,325 Pa) [2] |
| Density | 1.09 (at 20°C) [2] |
| Water Solubility | 2.081 μg/L at 25°C [2] |
| LogP | 6.01 (at 25°C) [2] |
| Primary Application | Indicator in agar for detecting lipase activity in microorganisms [1] |
Since quantitative spectroscopic data is lacking, you would need to perform experimental analysis. Here is a logical workflow and standard protocol for obtaining this data:
Experimental workflow for characterizing this compound
Opal Blue SS, also known as Solvent Blue 23 or Spirit Blue, is a chemical dye with some documented physicochemical properties [1].
Basic Identifiers
| Property | Description |
|---|---|
| CAS Number | 2152-64-9 [2] [3] [1] |
| Chemical Name | This compound [3] |
| Other Names | Solvent Blue 23, Spirit Blue, C.I. 42760 [3] [4] [1] |
| Molecular Formula | C₃₇H₃₀ClN₃ [2] [3] [1] |
| Molecular Weight | 552.11 g/mol [2] [3] [4] |
Physicochemical Property Data
| Property | Value / Description |
|---|---|
| Boiling Point | 836.66 °C (at 101,325 Pa) [3] |
| Density | 1.09 (at 20°C) [3] |
| Water Solubility | 2.081 μg/L at 25°C [3] |
| Vapor Pressure | 0 Pa at 25°C [3] |
| LogP | 6.01 (at 25°C) [3] |
| Flash Point | 383.3 °C [4] |
This compound has a documented use in microbiological laboratory settings.
While a full SDS was not found, the following steps are recommended to obtain one:
Based on its known application, here is a generalized protocol for using this compound to detect bacterial lipase activity:
Detailed Protocol Steps:
Lipase detection is a critical analytical procedure in various scientific and industrial fields, including microbiology, food science, and pharmaceutical development. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymatic catalysts that hydrolyze carboxylic acid ester bonds in triglycerides, releasing free fatty acids (FFAs) and glycerol. The detection and quantification of lipase activity is essential for identifying lipolytic microorganisms, assessing enzyme production, and evaluating potential spoilage organisms in food products, particularly in high-fat content items like dairy products where lipase activity can cause organoleptic deterioration through rancidity development [1].
Spirit Blue agar represents a standardized microbiological medium specifically formulated for the detection and enumeration of lipase-producing microorganisms. This differential medium incorporates a substrate for lipase activity and a pH-sensitive dye that undergoes color changes in response to the biochemical reactions caused by lipolytic activity. The method is valued for its simplicity and reliability, providing both qualitative and semi-quantitative data on lipase production by various microorganisms [1]. This protocol details the preparation, application, and interpretation of Spirit Blue agar for lipase detection, targeting the needs of researchers, scientists, and drug development professionals requiring robust enzymatic detection methods.
The fundamental principle underlying Spirit Blue agar lipase detection relies on the enzymatic hydrolysis of lipid substrates incorporated into the medium. When lipase-producing microorganisms grow on Spirit Blue agar, they secrete extracellular lipases that catalyze the breakdown of triglycerides (particularly tributyrin) into free fatty acids and glycerol. This hydrolysis reaction generates acidic products that alter the local pH in the immediate vicinity of the microbial colonies [1].
The Spirit Blue dye, which serves as a pH indicator, undergoes a discernible color change in response to this acidification. As the pH decreases due to fatty acid liberation, the dye shifts from its original blue color to a pronounced dark blue or purple hue. Additionally, the hydrolysis of the triglyceride substrate creates a visible clearance zone in the otherwise opaque medium surrounding the lipase-positive colonies, resulting from the dissolution of the emulsified lipid particles [1]. This dual indicator system—both color change and zone of clearance—provides a robust detection mechanism with built-in verification, enhancing the reliability of the assay for both qualitative identification and semi-quantitative estimation of lipolytic activity.
Table 1: Standard formulation for Spirit Blue agar [1]
| Component | Quantity | Function |
|---|---|---|
| Spirit Blue dye | 0.01-0.02 g/L | pH indicator |
| Tributyrin (glyceryl tributyrate) | 10-20 mL/L | Lipase substrate |
| Polysorbate 80 | 5-10 mL/L | Emulsifying agent |
| Peptone | 5.0 g/L | Nitrogen source |
| Yeast extract | 3.0 g/L | Vitamin source |
| Agar | 15.0 g/L | Solidifying agent |
Spirit Blue agar is prepared by suspending the components in distilled water and heating with frequent agitation until boiling to completely dissolve the agar. The medium should be sterilized by autoclaving at 121°C for 15 minutes, taking care not to overhear as excessive heating may degrade the lipid components. After sterilization, the medium should be cooled to approximately 45-50°C before pouring into sterile Petri plates under aseptic conditions. If alternative lipid substrates are used, such as olive oil or cottonseed oil, they should be added after autoclaving following sterilization by filtration [1]. Prepared plates should be stored in the dark at 2-8°C to prevent degradation of light-sensitive components.
Microbial samples should be prepared as appropriate for the source material. For pure culture identification, prepare a suspension in sterile physiological saline to match a 0.5 McFarland standard. For food or environmental samples, prepare serial dilutions in sterile diluent. The inoculation method follows standard microbiological practices:
Incubation parameters vary depending on the microorganisms of interest and their optimal growth temperatures:
Incubation time may be extended for slow-growing microorganisms or when assessing weak lipase producers. Plates should be incubated in the inverted position to prevent condensation from interfering with result interpretation.
The following diagram illustrates the complete experimental workflow for Spirit Blue agar lipase detection:
Lipase-positive microorganisms are identified by the development of a distinct dark blue to purple halo or precipitation zone surrounding and/or beneath the colonies [1]. This color change results from the interaction between the Spirit Blue dye and the free fatty acids released through enzymatic hydrolysis. Additionally, a clear zone of hydrolysis may be visible in the opaque medium, particularly when tributyrin is used as the substrate, indicating dissolution of the emulsified lipid [1].
Lipase-negative microorganisms will show growth without any color change in the surrounding medium or formation of clearance zones. The medium retains its original appearance without evidence of lipid hydrolysis. Weakly positive reactions may manifest as a light blue halo or a minimal clearance zone that requires careful observation under optimal lighting conditions for accurate interpretation.
For semi-quantitative assessment of lipase activity, the diameter of both the colony and the hydrolysis zone (including the colony itself) should be measured using calipers or a ruler. The lipolytic index can be calculated as the ratio of the hydrolysis zone diameter to the colony diameter. This provides a comparative measure of lipase production across different isolates or under varying conditions.
Table 2: Interpretation guide for Spirit Blue agar lipase detection
| Result | Visual Observation | Lipolytic Activity | Typical Organisms |
|---|---|---|---|
| Positive | Distinct dark blue/purple halo with clear zone | Strong | Pseudomonas fluorescens, Penicillium roqueforti, Staphylococcus aureus |
| Weakly Positive | Faint blue halo, minimal clearance | Moderate | Some Lactobacillus species, Micrococcus species |
| Negative | No color change, no clearance zone | Absent | Streptococcus thermophilus, Escherichia coli (most strains) |
The Spirit Blue agar lipase detection method has extensive applications across multiple fields:
Table 3: Troubleshooting guide for Spirit Blue agar lipase detection
| Problem | Possible Cause | Solution |
|---|---|---|
| No zone formation with known lipase producers | Substrate degradation during autoclaving | Filter-sterilize lipid substrate and add to cooled medium |
| Weak or ambiguous reactions | Insufficient incubation time | Extend incubation up to 5-7 days for weak producers |
| Excessive background coloration | Old medium or improper storage | Prepare fresh plates and store in dark at 2-8°C |
| No growth but lipase zones present | Non-viable cells releasing enzymes | Include viability controls and check culture vitality |
| Poor emulsion separation | Inadequate emulsification | Increase polysorbate concentration or use alternative emulsifiers |
The standard Spirit Blue agar protocol can be modified to enhance detection sensitivity or adapt to specific requirements:
Spirit Blue agar remains a fundamental technique for detecting lipase-producing microorganisms across diverse applications. Its simplicity, cost-effectiveness, and reliability make it particularly valuable for routine quality control in food and pharmaceutical industries, as well as for primary screening in research laboratories seeking novel lipase producers. The method's dual indicator system—combining visual clearance with colorimetric change—provides robust detection that can be adapted to both qualitative and semi-quantitative applications.
While the protocol is well-established, opportunities exist for method refinement through substrate modifications, incubation parameter adjustments, and integration with digital analysis tools. As industrial interest in microbial lipases continues to grow for applications in biofuel production, bioremediation, and fine chemical synthesis, the Spirit Blue agar method serves as an accessible entry point for identifying promising microbial candidates. For comprehensive lipase characterization, this method should be supplemented with quantitative assays including spectrophotometric, fluorometric, or chromatographic techniques to determine specific activity and regioselectivity profiles [2].
The Spirit Blue lipase assay is a classical, plate-based method used to detect extracellular lipase activity in microorganisms, particularly bacteria [1].
The following protocol has been reconstructed based on the stated use of Spirit Blue agar [1] and standard microbiological methods for similar plate assays. Specific concentrations and preparation details from the search results are lacking.
This is a generic formulation. The original publication should be consulted for the specific recipe.
| Component | Quantity | Purpose & Notes |
|---|---|---|
| Peptone/Yeast Extract | ~10-15 g | Nutrient base for bacterial growth |
| Agar | ~15 g | Solidifying agent |
| Lipid Source (e.g., Tributyrin, Olive Oil) | ~10-30 ml | Lipase substrate; emulsification is critical |
| Spirit Blue Dye | To be determined | Indicator; concentration not specified in results |
| Distilled Water | To 1 L | Solvent |
| Final pH | ~7.0-7.5 | Standard for most bacterial growth |
Preparation Steps:
The experimental workflow for conducting the assay is as follows:
Interpretation of Results:
Since a detailed Opal Blue SS protocol is not available, the table below summarizes it alongside other common plate assays for context.
| Assay Method | Substrate | Indicator / Dye | Positive Result | Key Characteristics |
|---|---|---|---|---|
| Spirit Blue Agar [1] | Tributyrin/Olive Oil | Spirit Blue | Zone of clearance | Classic method; visual readout. |
| Rhodamine B Agar [2] | Triolein | Rhodamine B | Orange fluorescent halo under UV light | Highly sensitive and quantitative; requires UV transilluminator. |
| Phenol Red Agar [3] [4] | Tween 80/Olive Oil | Phenol Red | Color change from red to yellow (due to pH drop) | Detects acidic lipases; simple colorimetric readout. |
| Tributyrin Agar | Tributyrin | – | Zone of clearance | Very common, simple assay for esterase/lipase activity. |
The table below consolidates the basic formulation data for Spirit Blue Agar found in the search results.
| Component | Concentration per Liter | Notes |
|---|---|---|
| Pancreatic digest of casein [1] | 10.0 g | Also referred to as tryptone or peptone. |
| Yeast extract [1] | 5.0 g | |
| Agar [1] | 20.0 g | Concentration may vary slightly by manufacturer. |
| Spirit blue dye [1] | 0.15 g | The key diagnostic component. |
| Lipase Reagent / Lipids | Information Missing | Essential for making the medium differential; must be added separately [1]. |
Since a full protocol is not available in the search results, the following workflow outlines the general steps for preparing a selective and differential agar medium like Spirit Blue Agar. You would need to fill in the specifics (e.g., the exact composition and preparation of the lipid supplement) from a manufacturer's manual or a validated laboratory methods book.
To operationalize this framework, here are the detailed steps and considerations you would need to address.
Spirit Blue agar is a differential culture medium specifically designed to detect microbial lipase activity. The test is based on the ability of lipolytic microorganisms to secrete extracellular lipases that hydrolyze lipids present in the agar.
Here is a step-by-step protocol for using Spirit Blue agar to detect lipolytic microorganisms.
Medium Preparation:
Pouring Plates:
Inoculation and Incubation:
Result Interpretation:
The workflow below summarizes the key steps of this protocol.
The following table summarizes the expected results and their interpretations on Spirit Blue agar.
Table 1: Interpretation of Results on Spirit Blue Agar
| Observation | Interpretation | Indicated Activity | Example Organisms |
|---|---|---|---|
| Clear zone or dark blue halo around growth | Positive | Lipase is present; lipids are hydrolyzed [2] | Staphylococcus aureus, Proteus vulgaris [2] |
| No change in medium around growth | Negative | Lipase is absent; lipids are not hydrolyzed [2] | Staphylococcus epidermidis |
Spirit Blue agar is rarely used in isolation. It is part of a larger systematic approach for bacterial identification. For instance, it can follow an initial Gram stain and be used alongside other tests like Catalase, Mannitol Salt Agar (MSA), and Blood Agar to conclusively identify an unknown isolate [2]. The table below shows how these tests can work together.
Table 2: Example Biochemical Profile of Lipase-Positive Bacteria
| Test | Staphylococcus aureus [2] | Proteus vulgaris [2] |
|---|---|---|
| Gram Stain | Positive cocci (clusters) | Negative rods |
| Spirit Blue Agar (Lipase) | Positive | Positive |
| Catalase Test | Positive [2] | Positive [2] |
| Mannitol Salt Agar (MSA) | Positive (ferments mannitol) [3] [2] | Not typically used for this organism |
| Blood Agar | Beta-hemolysis (clear zones) [3] | Not specified in search results |
The core of the Opal method involves sequential staining, imaging, and antibody stripping to detect multiple targets on a single tissue section [1]. The following diagram illustrates this cyclical workflow:
Based on the 2025 research, here is a detailed methodology for performing TSA-based Opal multiplex IHC [1].
Materials:
Staining Procedure:
The 2025 study systematically compared antibody stripping methods, which is a critical step for successful multi-cycle staining [1]. The table below summarizes their findings:
| Stripping Method | Abbreviation | Key Protocol Detail | Stripping Efficiency | Tissue Integrity (Fragile Tissues) |
|---|---|---|---|---|
| Microwave Oven-Assisted Removal | MO-AR | 15 min at 50% power (800W microwave) | Effective | Poor (caused delamination) |
| Chemical Reagent-Based Removal | CR-AR | 30 min at room temperature | Less Effective | Good |
| Hybridization Oven at 50°C | HO-AR-50 | 30 min at 50°C | Less Effective | Good |
| Hybridization Oven at 98°C | HO-AR-98 | 30 min at 98°C | Effective | Good |
The table below summarizes a recent research application of Spirit Blue Agar found in the search results, demonstrating its practical use in probiotic screening.
| Application Context | Target Enzyme/Property | Method of Detection/Interpretation | Reference |
|---|---|---|---|
| Screening probiotic isolates for lipolytic activity [1] | Lipase | Formation of a clear halo (precipitate digestion) around colonies indicates lipase production [1] | [1] |
This recent study highlights the assay's relevance in modern biotechnology for identifying bacterial strains with desired metabolic traits [1]. The lipase enzyme hydrolyzes lipids in the medium, and the Spirit Blue dye digested along with the lipids, resulting in a clear halo around positive colonies [1].
Here is a general workflow and detailed methodology for conducting the Spirit Blue Agar assay based on the principles identified in the search results.
Materials:
Procedure:
Qualitative plate assays are a primary, high-throughput method for screening microbial isolates for lipase production. These methods rely on visualizing the hydrolysis of lipids incorporated into the agar medium, often indicated by a visible zone or a color change around the growing colony [1] [2].
The table below summarizes common dye-based screening methods that share a similar principle to what would be used for Opal Blue SS.
| Dye/Indicator | Mechanism of Action | Positive Result | Composition of Medium | Key Applications |
|---|---|---|---|---|
| Rhodamine B [2] | Binds to fatty acids released by hydrolysis, forming a complex. | Orange fluorescent halo around colonies under UV light. | Olive oil, Rhodamine B, agar, nutrient broth. | Screening for extracellular lipases; highly sensitive. |
| Victoria Blue B [2] | Acts as a pH indicator or complexes with fatty acids. | Color change or formation of a precipitate around the colony. | Triolein, Victoria Blue B, agar, nutrient broth. | Detection of lipase activity, especially with triolein. |
| Phenol Red [2] | pH indicator; fatty acid release lowers pH. | Change from red to yellow halo around the colony. | Olive oil, Phenol Red, CaCl₂, agar. | Screening for lipolytic bacteria; simple colorimetric readout. |
| Spirit Blue/Nile Blue [1] | Lipophilic dye released or altered upon lipid hydrolysis. | Clear zone or color change around the colony. | Lipid source (e.g., tributyrin), dye, agar. | General screening for lipase and esterase activity. |
| Tween-based Assay [2] | Precipitation of calcium salts of released fatty acids. | White precipitate (opaque halo) around the colony or well. | Tween 20/80, CaCl₂, agar. | Detection of specific lipases that hydrolyze Tweens. |
This is a highly sensitive method for detecting extracellular lipase production [2].
Medium Preparation:
Screening Procedure:
This method uses a pH shift for easy, visual detection [2].
Medium Preparation:
Screening Procedure:
The following diagram illustrates the general decision-making workflow for selecting and performing qualitative lipase screening assays.
Since a standard protocol for this compound is not documented, you can develop one based on the principles above.
The table below outlines the fundamental chemical identity of Spirit Blue dye and the solvents it is compatible with, based on the search results.
| Property | Description |
|---|---|
| Chemical Name | Spirit Blue (also known as Opal Blue SS or Solvent Blue 23) [1]. |
| IUPAC Name | 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline hydrochloride [1]. |
| Chemical Formula | C₃₇H₃₀ClN₃ [1]. |
| CAS Number | 2152-64-9 [2]. |
| EINECS Number | 218-441-4 [1] [2]. |
| Color Index (CI) Number | 42760 [2]. |
| Compatible Solvents | Spirit-soluble (indicating solubility in alcohols and other organic solvents); used in formulations with methanol and glycerol [3]. |
The most clearly documented scientific application of Spirit Blue dye is its use as an indicator in Spirit Blue Agar for the detection of microbial lipase activity [1]. The experimental workflow and protocol are as follows:
Detailed Methodology:
The search results indicate that the documented research applications for Spirit Blue dye are primarily centered on Spirit Blue Agar for lipase detection. While its industrial use confirms its functionality as a spirit-soluble dye, recent scientific literature on novel solvent applications appears limited.
Principle of the Test: Spirit Blue Agar is a differential culture medium used for the detection and enumeration of lipolytic bacteria (those that produce the enzyme lipase) [1]. The medium contains lipids (such as Tween 80 or cottonseed/olive oil) which serve as the substrate for lipase [1] [2]. The Spirit blue dye is incorporated into the agar as an indicator [1]. When bacteria that produce lipase are cultured on this medium, they digest the surrounding lipids. This digestion also breaks down the Spirit blue dye, which is mixed in an emulsion with the lipids, leading to the formation of a visible halo or zone of clearing around the colonies [2]. The opaque, light blue medium will thus show halos around lipase-positive colonies [2].
Sample Workflow for Lipase Detection The following diagram outlines the general process for using Spirit Blue Agar to detect lipase-producing microorganisms.
1. Preparation of Spirit Blue Agar [1]
Preparation of Lipase Substrate Emulsion [1]:
2. Inoculation and Incubation
3. Interpretation of Results
Interpretation is based on visual observation of the culture plate after incubation.
| Result | Observation | Interpretation |
|---|---|---|
| Positive Lipase Test | A clear halo or zone around the bacterial colonies against the opaque, light blue background of the medium [2]. | The microorganism produces lipase and can hydrolyze the lipids in the agar. |
| Negative Lipase Test | No halo or zone of clearing around the colonies. The medium remains uniformly opaque and blue. | The microorganism does not produce lipase or its production is below the detection level. |
Q: What are common causes of atypical or potentially false-positive results on Spirit Blue Agar?
While the classic positive result for lipase is a dark blue precipitate or a clear zone from fat depletion, other appearances can cause confusion [1]. The table below outlines these scenarios and their solutions.
| Observation | Potential Cause | Recommended Action |
|---|---|---|
| Dark blue precipitate elsewhere in agar, not localized to growth | Inoculation with a loop instead of a streak; airborne contamination. | Verify aseptic technique and use streak inoculation for isolated colonies [1]. |
| No dark blue precipitate, but noticeable clearing or depletion of oil droplets | Incomplete hydrolysis of tributyrin; pH not sufficiently lowered for color change [1]. | Interpret as a positive result (lipase activity is present). Look for clearing zones. |
| Weak or ambiguous color change | Insufficient incubation time; organism is a slow lipase producer. | Extend incubation time and observe plates at 24 and 48 hours. |
| Unusual pigmentation on the agar | Production of inherent pigments by the microbe. | Subculture to a fresh plate to confirm if pigmentation is separate from the reaction. |
Q: What is the proper protocol for conducting the Lipid Hydrolysis Test?
Following a standardized method is the best way to prevent inaccurate results [1].
The diagram below outlines the logical workflow for conducting and interpreting the Spirit Blue Agar test.
A frequent challenge in Opal mIHC is balancing effective antibody removal with the preservation of tissue integrity and antigenicity. The table below summarizes common issues, their causes, and solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| High background/ cross-reactivity | Incomplete antibody stripping; Low stripping buffer temperature [1] | Increase stripping temperature (e.g., to 98°C); Ensure adequate buffer replenishment during heating [1]. |
| Tissue delamination/ damage | Repetitive microwave heating (MO-AR); Fragile tissues (e.g., brain, skin) [1] [2] | Switch to a hybridization oven at 98°C (HO-AR-98) for more even heating [1]; Use a chemical stripping buffer (e.g., with β-mercaptoethanol) [2]. |
| Loss of antigenicity/ weak signal | Overly harsh or frequent stripping; Epitope sensitive to specific buffer pH [2] | Use a high-pH antigen retrieval buffer (Tris-EDTA, pH 9.0) with a lower-pH stripping buffer (Citrate, pH 6.0) [3]; Increase primary antibody concentration after multiple stripping cycles [2]. |
| Inconsistent staining between runs | Manual process leading to variability in heating or incubation times [4] | Automate the protocol using a staining instrument to improve consistency and reduce hands-on time [5] [4]. |
Here are detailed methodologies for two key optimized antibody stripping protocols cited in recent literature.
This method is recommended for fragile tissues, as it provides strong stripping efficiency while better preserving tissue integrity compared to microwave methods [1].
This is a milder alternative that avoids heat-induced tissue damage, making it suitable for highly sensitive tissues like skin [2].
The following diagram illustrates the core iterative cycle of Opal mIHC, highlighting where optimization of the stripping step is critical.
Q1: How does the choice of antigen retrieval buffer pH impact my multiplex panel? The pH of the antigen retrieval buffer can be critical for panel design. Using a high-pH buffer (e.g., Tris-EDTA, pH 9.0) for the initial antigen retrieval and a lower-pH buffer (e.g., Citrate, pH 6.0) for stripping can help prevent individual biomarkers from exhibiting different intensities when the staining sequence is changed [3].
Q2: Can I fully automate the Opal multiplex IHC protocol? Yes, automated stainers like the Leica BOND RX or NanoVip can be used [5] [4]. Automation standardizes incubation and heating times, significantly improving consistency. It also drastically reduces hands-on time and can cut reagent volumes by up to 90%, though initial assay development for antibody titration and Opal pairing is still required [4].
Q3: My tissue is detaching from the slide after multiple microwave stripping cycles. What can I do? This is a common issue with fragile tissues. Switching from a microwave-based method (MO-AR) to the hybridization oven at 98°C (HO-AR-98) or the chemical β-mercaptoethanol buffer can markedly improve tissue adhesion and preserve morphology [1] [2].
To achieve optimal results in your Opal mIHC experiments, focus on these core principles:
| Issue Category | Specific Symptoms | Possible Causes | Recommended Solutions |
|---|---|---|---|
| Sample Preparation | High, uniform background across the entire sample. | Incomplete blocking; non-specific antibody binding; sample autofluorescence (e.g., from lipofuscin) [1]. | Extend blocking time; use a specialized blocking buffer like TrueBlack IF Background Suppressor System [1]; use autofluorescence quenchers like TrueBlack Plus or Sudan Black B [1]. |
| Reagent & Dye | Background correlates with dye concentration; dye aggregation. | Overly concentrated dye; charge-mediated non-specific binding; aggregation-induced quenching (AIQ) in aqueous solutions [1] [2]. | Titrate dye to find optimal concentration; use dyes with steric hindrance groups; add solubilizing chains to dye structure; use surfactants in buffer [2]. |
| Instrument & Imaging | Background noise, uneven illumination, high signal-to-noise ratio. | High detector gain or laser power; light scattering in the sample; out-of-focus light [3]. | Lower laser power and detector gain; use confocal microscopy; ensure samples are properly mounted and cleared [3]. |
Q1: Our negative controls still show high background even after standard blocking with BSA. What could be wrong?
Q2: We observe bright, punctate spots in our tissue samples that are not specific signal. What is this and how can we reduce it?
Q3: What are the main mechanisms that cause fluorescence quenching or background reduction?
For a logical approach to diagnosing and resolving background issues, you can follow this workflow. The diagram below outlines the key steps and decision points.
Here is a general protocol you can adapt to test the efficiency of different background reduction methods, such as commercial quenchers or optimized blocking buffers.
The core solubility issues with Opal Blue SS can be understood from its fundamental physical properties. The following table summarizes the key quantitative data available from chemical databases [1] [2].
| Property | Value | Condition | Significance |
|---|---|---|---|
| Molecular Formula | C₃₇H₃₀ClN₃ | - | - |
| Molecular Weight | 552.11 g·mol⁻¹ | - | - |
| Water Solubility | 2.081 μg/L | at 25°C | Extremely low (hydrophobic) |
| LogP (Octanol-Water) | 6.01 | at 25°C | High lipophilicity |
| Density | 1.09 g/cm³ | at 20°C | - |
| Boiling Point | 836.66°C (est.) | at 101.325 Pa | - |
| Vapor Pressure | 0 Pa | at 25°C | Very low volatility |
| Flash Point | 383.3°C | - | High |
Here are answers to common questions and specific issues you might encounter during experiments.
Q1: Why is this compound so difficult to dissolve in my aqueous buffer?
Q2: What is a key application of this compound in microbiological research?
Q3: The dye is precipitating in my assay. How can I improve its solubility?
The workflow below summarizes a systematic approach to troubleshooting solubility problems with this compound.
For any troubleshooting, it's crucial to first establish a baseline with the correct preparation method. The standard protocol, as specified by Sigma-Aldrich, is summarized below [1].
Table: Standard Spirit Blue Agar Preparation and Application
| Aspect | Specification |
|---|---|
| Application | Detection and enumeration of lipolytic microorganisms; non-selective and differential for Staphylococcus spp. [1] |
| Final pH | 6.8 ± 0.2 at 25°C [1] |
| Medium Preparation | Suspend 32.15 g in 1 L distilled water. Heat to boil to dissolve. Autoclave at 121°C for 15 minutes [1]. |
| Lipase Substrate Preparation | Agitate 1 ml Tween 80 with 400 ml warm distilled water. Add 100 ml Cottonseed or Olive Oil. "Agitate vigorously to emulsify." [1] |
| Final Plate Preparation | Cool agar to 50°C. Slowly add 30 ml of the lipase substrate while agitating for even distribution [1]. |
Although a direct method for Spirit Blue Agar is not detailed in the search results, a general principle for increasing the sensitivity of agar plate assays can be adapted from protease detection research.
Based on the core protocol and general optimization principles, you can develop the following experimental workflow to systematically diagnose and improve sensitivity issues.
To make your technical support center more comprehensive, you could consider developing the following FAQs based on the structured workflow:
FAQ: The zones of hydrolysis on my Spirit Blue plates are faint and difficult to read. How can I improve the signal?
FAQ: My positive control is not showing a clear reaction. What could be wrong?
This guide consolidates common issues researchers face during precipitation and resuspension steps in assays using blue dyes, drawing from established laboratory troubleshooting protocols.
The table below summarizes common issues, their probable causes, and solutions when working with blue dye precipitation in assays, adapted from an Illumina Infinium Assay troubleshooting guide [1].
| Symptom | Probable Cause | Resolution |
|---|---|---|
| No blue pellet observed after centrifugation | Degraded DNA or low DNA input [1]. | Repeat the amplification step. Check DNA quality and quantity [1]. |
| Precipitation reaction not mixed thoroughly [1]. | Invert the plate several times and centrifuge again [1]. | |
| Key reagent (e.g., PM1 or 2-propanol) not added [1]. | Add the missing reagent, ensure complete mixing before centrifugation [1]. | |
| Blue color on absorbent pad after decanting | Solution not mixed thoroughly before centrifugation [1]. | The samples are lost; the assay must be repeated [1]. |
| Incorrect centrifugation speed or duration [1]. | Verify centrifuge is set to at least 3000 × g for the recommended time [1]. | |
| Supernatant not removed immediately [1]. | Decant supernatant immediately after the run ends [1]. | |
| Blue pellet will not dissolve after vortexing | Air bubble trapped at bottom of well [1]. | Pulse-centrifuge plate (~280 × g) to remove bubble, then re-vortex [1]. |
| Vortex speed is insufficient [1]. | Check and recalibrate vortex mixer; re-vortex at 1800 rpm for 1 minute [1]. | |
| Insufficient incubation time [1]. | Incubate plate for an additional 30 minutes with cover mat properly seated [1]. | |
| Non-blue pellets of normal size | Lot-to-lot variation in blue dye concentration in PM1 [1]. | Proceed with assay. Pellet size is a better indicator of performance than color. Lack of dye does not affect precipitation chemistry or data quality [1]. |
This compound, also known as Spirit Blue or Solvent Blue 23, is a chemical dye with the formula C₃₇H₃₀ClN₃ and a molecular weight of 552.11 g·mol⁻¹ [2] [3]. Its CAS number is 2152-64-9 [3] [4].
Not necessarily. The blue dye (e.g., in reagent PM1) is primarily a visual aid. Pellet size is a more reliable indicator of successful precipitation and subsequent assay performance than color [1]. If the pellet is of normal size but lacks color, you can proceed with the protocol. The lack of color is typically due to settling of the dye or lot-to-lag variation and does not impact the underlying chemistry [1].
To prevent losing the pellet when decanting the supernatant:
The diagram below outlines a logical workflow to follow when encountering issues with the precipitation step. The DOT script for generating this diagram is provided.
This troubleshooting diagram provides a step-by-step guide to diagnose and resolve common precipitation problems.
The table below summarizes the core product information and preparation method for Spirit Blue Agar, based on the manufacturer's instructions [1] [2].
| Property | Specification |
|---|---|
| Physical Form | Powder [1] [2] |
| Quality Level | 200 [2] |
| Shelf Life | Limited; use by expiry date on label [1] [2] |
| Sterility | Non-sterile [1] |
| Storage (Dehydrated) | Store in a cool, dry place; refer to product label for specific temperature range [1]. |
| Final pH | 6.8 ± 0.2 (at 25°C) [1] [2] |
Lipase Substrate Preparation [1]: Mix 1 ml of Tween 80 into 400 ml of warm distilled water. Add 100 ml of Cottonseed Oil or Olive Oil. Agitate the mixture vigorously to create an emulsion.
The workflow below summarizes the preparation steps for Spirit Blue Agar culture medium.
Based on the available information and common laboratory challenges, here is a guide to troubleshooting issues with Spirit Blue Agar.
FAQ 1: What is the shelf life of prepared Spirit Blue Agar plates? The search results do not specify a shelf life for prepared plates. This is typically determined by individual laboratories through validation studies. A common practice is to store prepared media in the dark at 2-8°C and use it within a defined period (e.g., 2-4 weeks). You should establish and document the shelf life in your own laboratory based on stability data.
FAQ 2: My prepared agar does not show a clear zone around positive controls. What could be wrong?
FAQ 3: The medium appears contaminated after preparation. How can I prevent this?
This compound, also known as Spirit Blue, is a chemical compound with the formula C₃₇H₃₀ClN₃ and a molar mass of 552.12 g·mol⁻¹ [1]. Its primary documented application in research is as a histochemical indicator in agar plates for detecting lipase activity in microorganisms [1].
The table below summarizes its key identifiers:
| Property | Description |
|---|---|
| IUPAC Name | 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline hydrochloride [1] |
| CAS Number | 2152-64-9 [1] [2] |
| Common Synonyms | Spirit blue, this compound, Solvent Blue 23 monohydrochloride [1] |
| Category | Solvent Dye [2] |
Since direct data on concentration optimization was not available in the search results, the following is a generalized protocol and framework. You will need to determine the optimal values through experimental titration.
The diagram below outlines the systematic process for optimizing this compound concentration and testing lipase activity.
When designing your optimization experiments, consider the following variables, which often require iterative testing to find the right balance:
Q1: What is the specific application of this compound in microbiology? A1: It is primarily used as a visual indicator in Spirit Blue Agar to detect microbial lipase activity. Lipase-producing organisms create a visible zone of clearance or a change in the dye's color [1].
Q2: Where can I procure this compound? A2: The dye is available from chemical suppliers specializing in research products. The CAS Number 2152-64-9 is the most reliable identifier for ordering [2].
Q3: The expected result is not visible in my assay. What should I troubleshoot? A3:
The table below summarizes the core characteristics of different lipase detection method categories, which you can use to contextualize where Spirit Blue agar fits among the alternatives.
| Method Category | Detection Principle | Key Characteristics | Common Substrates |
|---|---|---|---|
| Agar Plate Methods (e.g., Spirit Blue) | Color change or halo formation around colonies | Qualitative/Semi-quantitative, low cost, high-throughput for screening, low sensitivity [1]. | Tributyrin, triolein, Spirit Blue dye mixed with lipids [1]. |
| Titrimetric Methods | Alkali titration of released Free Fatty Acids (FFAs) | Considered a reference method; quantitative, requires specialized equipment (pH-stat), time-consuming, low throughput [2] [1]. | Tributyrin, triolein, olive oil [2]. |
| Spectrophotometric Methods | Measure absorbance change from reaction products | Quantitative, moderate throughput, adaptable to microplates, may use synthetic substrates [2] [1]. | p-Nitrophenyl esters (p-NP), pH indicators with emulsified triglycerides [2]. |
| Fluorometric Methods | Measure fluorescence change from reaction products | Highly sensitive, quantitative, high throughput, requires a fluorometer, can use live cells [3] [1]. | 4-Methylumbelliferone, umbelliferyl esters, synthetic Aggregation-Induced Emission (AIE) probes [3] [1]. |
| Chromatographic Methods | Separate and quantify reaction products (e.g., FFAs) | Highly accurate and specific, quantitative, requires sophisticated equipment, slow, not high-throughput [3] [1]. | Natural triglycerides like triolein [3]. |
| Biosensors & Emerging Tech | Electrochemical or optical signal from enzyme reaction | Rapid, highly sensitive, potential for on-site testing, requires specialized sensor fabrication, emerging technology [4] [1]. | Varies with sensor design; often uses natural triglycerides [4]. |
Based on reviews of the methodologies, here is a comparison of their general performance metrics. Note that specific values can vary based on protocol and enzyme source.
| Method | Sensitivity | Quantitative Ability | Throughput | Approx. Assay Time |
|---|---|---|---|---|
| Spirit Blue Agar | Low | Semi-Quantitative | High | 24 - 72 hours [1] |
| Titrimetric (pH-stat) | Moderate | Fully Quantitative | Low | 10 - 30 minutes [2] |
| Spectrophotometric (p-NP assay) | Moderate | Fully Quantitative | Moderate to High | 5 - 30 minutes [2] |
| Fluorometric | High (nanomolar range) [1] | Fully Quantitative | High | Minutes [1] |
| Chromatographic | High | Fully Quantitative | Low | 30+ minutes [1] |
To understand how these methods are performed, here are the generalized experimental workflows.
This is a common method for the initial screening of lipase-producing microorganisms [1].
This is a continuous, quantitative assay that can be adapted for various pH conditions [2].
This is a highly sensitive method suitable for detecting low enzyme concentrations [3] [1].
The following diagram illustrates the logical workflow for selecting an appropriate lipase detection method based on your experimental goals.
When deciding on a lipase detection method, consider these factors:
The table below summarizes the core identity and properties of this compound:
| Property | Description |
|---|---|
| Chemical Name | This compound / Spirit Blue [1] [2] |
| CAS Number | 2152-64-9 [1] |
| Synonyms | Solvent Blue 23, Spirit Blue [1] [2] |
| Molecular Formula | C37H30ClN3 [1] [2] |
| Molecular Weight | 552.11 g/mol [1] |
| Primary Application | Indicator in agar for detection of lipase activity in bacteria [2]. |
| Key Suppliers | Several chemical suppliers, including Hubei Jusheng Technology Co., Ltd. and DAYANG CHEM [1]. |
While a specific protocol for this compound was not detailed, the general methodology for detecting lipolytic bacteria using dye-based agar plates is well-established. The workflow below outlines the key steps, which are consistent with the use of dyes like this compound.
Detailed Procedure:
A direct, quantitative performance comparison of this compound against other dyes or methods is not available in the searched literature. The table below outlines common alternatives based on their general principles.
| Method / Dye | Principle of Detection | Remarks / Typical Use |
|---|---|---|
| This compound (Spirit Blue) | Color change or zone formation due to lipase activity on triglycerides [2]. | Classic, well-established method in microbiology for direct plate assay [2]. |
| Rhodamine B Agar | Forms fluorescent halos around lipase-producing colonies under UV light. | Considered highly sensitive; used for qualitative and semi-quantitative screening. |
| Tributyrin Agar | Clearing zone (hydrolysis) around colonies on an emulsion agar. | Uses a triglyceride; simple but may detect esterases; less specific for true lipases. |
| p-Nitrophenyl (pNP) Esters | Enzymatic release of yellow p-nitrophenol, measured spectrophotometrically. | Quantitative, kinetic assay; used for measuring enzyme activity, not colony screening. |
| Copper Sulfate Method | Formation of colored copper-soaps (as described in the protocol above) [3]. | Often used as a post-incubation reagent to visualize activity on plates. |
A 2025 preprint article used Spirit Blue Agar as part of its methodology to screen and select probiotic strains with high lipolytic (fat-breaking) activity [1].
The study provides a clear workflow and specific, quantitative results from its lipolytic activity tests. The following diagram outlines the key experimental steps involved in this validation process:
The quantitative data from this study is summarized in the table below.
| Strain / Consortium | Lipolytic Activity (p-nitrophenol production) | Key Finding |
|---|---|---|
| Bacillus rugosus PIB9CR | 272.54 ± 0.54 µM/15 min | Highest lipolytic activity among isolates [1] |
| Multi-strain Probiotic Consortium | Not specified (Qualitative halo observed on agar) | Demonstrated high lipolytic activity, supporting its selection [1] |
Since a direct product comparison was not found, you can structure your own validation study using the modern protocol from the research as a benchmark. Here is a suggested approach:
The following methodology is adapted from a 2025 research article that utilized Spirit Blue Agar to screen bacterial isolates for lipolytic activity [1]. This provides a real-world example of its application in a reliable experimental context.
This protocol is summarized in the following workflow diagram:
The table below summarizes the quantitative results from the aforementioned study, which used Spirit Blue Agar as part of its selection criteria [1].
| Assessment Method | Specific Activity Measured | Top-Performing Isolate | Key Quantitative Result |
|---|---|---|---|
| Spirit Blue Agar Lipase Assay | Lipolytic activity (qualitative) | Bacillus rugosus PIB9CR | Highest lipolytic activity on plates [1] |
| p-nitrophenyl acetate method | Lipolytic activity (quantitative) | Bacillus rugosus PIB9CR | 272.61 ± 0.54 µM p-nitrophenol produced/15 min [1] |
| DPPH Radical Scavenging | Antioxidant Activity | Limosilactobacillus fermentum BAB 7912 | 30.22% DPPH radical reduction [1] |
| ABTS Radical Scavenging | Antioxidant Activity | Limosilactobacillus fermentum BAB 7912 | 87.21% ABTS radical scavenging [1] |
| Cholesterol Reduction | Hypocholesterolemic Activity | Multi-strain Consortium | 74.77% reduction after 48 hours [1] |
The decision to use Spirit Blue Agar in this recent study was based on a logical progression of tests to ensure the selected bacterial strains were compatible and highly effective. The following diagram outlines this assessment strategy:
Spirit Blue is a dye with the IUPAC name 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline hydrochloride and the formula C₃₇H₃₀ClN₃ [1]. Its well-documented application is as a diagnostic indicator in microbiology.
While direct comparative studies for Spirit Blue are scarce, other synthetic and natural blue dyes are widely used across industries. Understanding these alternatives provides context for potential comparisons. The table below summarizes two common synthetic blue dyes and a category of natural options.
| Dye Name | Chemical Class/Description | Primary Applications | Key Regulatory ADI (mg/kg body weight) |
|---|---|---|---|
| Spirit Blue | Triarylmethane dye [1] | Lipase detection in bacteriology [1] | Information Missing |
| FD&C Blue No. 1 (Brilliant Blue FCF) | Synthetic triphenylmethane dye derived from petroleum [2] | Foods, beverages, cosmetics, pharmaceuticals [2] | US FDA: 0-12; EFSA: 0-12.5 [2] |
| FD&C Blue No. 2 (Indigotine) | Synthetic version of plant-based indigo [2] | Foods, beverages, pharmaceuticals (darker blue hue) [2] | US FDA: 0-2.5; EFSA: 0-5 [2] |
| Natural Blue Colorants | Anthocyanins, Phycocyanin (from Spirulina), Gardenia Blue [3] [4] | Clean-label foods, supplements, cosmetics [3] | Varies by specific substance and jurisdiction |
A significant challenge in comparing the efficacy of these dyes is their instability under various environmental conditions. The table below outlines the stability profiles of several natural blue colorants, which is a critical factor for application performance [4].
| Dye | Temperature Sensitivity | pH Sensitivity | Light Sensitivity |
|---|---|---|---|
| Gardenia Blue | Sensitive (above 80°C) | Resistant to pH changes | Highly resistant |
| Phycocyanin | Very high sensitivity (denatures above 55°C) | Slightly sensitive | Moderate resistance |
| Anthocyanins | Not resistant to high heat | Very sensitive (color changes with pH) | Resistant in alkaline environments |
For researchers looking to utilize Spirit Blue in its classic application, here is the methodology based on the seminal work of Starr (1941) [1]:
This workflow can be visualized through the following experimental procedure:
The search for high-quality, direct comparisons of Spirit Blue's efficacy against other dyes highlights a significant gap in the current scientific literature.
| Aspect | Details / Quantitative Data |
|---|---|
| Overall Analytical Goal | Coefficient of variation (CV) of ~10% for detecting truly positive cells, making it a "quantitative multiplex imaging ELISA" [1]. |
| Key Evidence | A meta-analysis of 50+ studies across 10+ cancer types (8,000+ patients) found mIHC/mIF category performed significantly better than PD-L1 IHC, tumor mutation burden, and gene expression profiling in predicting response to immunotherapy [1]. |
| Technology Principle | Tyramide signal amplification (TSA)-based mIF, automated staining, multispectral imaging, and machine learning-based image analysis [1]. |
| Recommendation for Robust Assay | Assay sensitivity must match highly optimized conventional chromogenic IHC, which poses technical challenges to avoid saturation and maintain a linear, quantitative output [1]. |
The high reproducibility of mIF is achieved through a standardized and automated workflow. Here is a typical protocol for a robust mIF assay:
Key methodological details for ensuring reproducibility include: